4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPNSFKDNTTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-Aminothiazole Derivatives
A widely adopted method involves the sulfonylation of 2-aminothiazole intermediates, followed by N-alkylation to introduce the methylene bridge. This two-step protocol, adapted from recent work on analogous thiazole sulfonamides, offers high regiocontrol and scalability.
Step 1: Sulfonylation with 4-Bromobenzenesulfonyl Chloride
Reaction of 2-amino-4-methylthiazole with 4-bromobenzenesulfonyl chloride in aqueous sodium acetate at 80–85°C for 6–8 hours yields the intermediate N-(thiazol-2-yl)-4-bromobenzenesulfonamide. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (amine:sulfonyl chloride) | 1:1.2 | <1:1.1 reduces conversion; >1:1.5 increases byproducts |
| Temperature | 80–85°C | Below 75°C slows reaction; above 90°C promotes hydrolysis |
| Reaction Time | 6–8 hours | Shorter times leave unreacted starting material |
| Base | Sodium Acetate | Alternatives like NaHCO₃ lower yield by 15–20% |
This step typically achieves 85–88% isolated yield after recrystallization from ethanol.
Step 2: N-Alkylation with Methyl Iodide
The sulfonylated intermediate undergoes alkylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate as base:
Critical considerations:
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Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
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Base Strength : K₂CO₃ maintains pH 8–9, minimizing sulfonamide hydrolysis.
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Temperature Profile : Reactions proceed at 60°C for 12 hours, achieving 78–82% conversion.
Post-reaction workup involves extraction with dichloromethane and silica gel chromatography, yielding the final product in >95% purity.
Hantzsch Thiazole Synthesis with Pre-formed Sulfonamide
An alternative route constructs the thiazole ring after installing the sulfonamide group. This method, while less common, avoids stability issues with 2-aminothiazole derivatives.
Thiazole Ring Formation via Cyclocondensation
The Hantzsch thiazole synthesis employs:
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4-Bromobenzenesulfonamide-methylamine as the amine component
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Chloroacetone as the α-halo ketone
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Elemental sulfur or thiourea as sulfur source
Reaction conditions:
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Solvent: Ethanol/water (3:1)
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Temperature: Reflux (78°C)
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Time: 10–12 hours
The mechanism proceeds through:
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Nucleophilic attack of sulfonamide nitrogen on chloroacetone
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Sulfur incorporation via thiourea decomposition
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Cyclization to form the thiazole ring
Yields range from 65–72%, with the major byproduct being uncyclized thioamide derivatives.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics for the two primary methods:
| Metric | Sulfonylation-Alkylation Route | Hantzsch Cyclization Route |
|---|---|---|
| Overall Yield | 68–72% | 55–60% |
| Purity (HPLC) | >95% | 88–92% |
| Reaction Steps | 2 | 3 |
| Scalability | Kilogram-scale demonstrated | Limited to <100g batches |
| Byproducts | <5% monoalkylated species | 10–15% thioamide impurities |
The sulfonylation-alkylation approach offers superior efficiency but requires strict anhydrous conditions during alkylation. The Hantzsch method, while less efficient, avoids handling moisture-sensitive intermediates.
Optimization Strategies for Industrial Production
Solvent Recycling in Sulfonylation
Recent advances enable recovery of aqueous sodium acetate solutions through:
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Acidification to pH 3–4 with HCl
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Filtration to remove precipitated acetic acid
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Neutralization with NaOH for reuse
This reduces solvent waste by 40–50% while maintaining reaction yields.
Catalytic Alkylation
Replacing stoichiometric K₂CO₃ with 10 mol% tetrabutylammonium bromide (TBAB) as phase-transfer catalyst allows:
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Reduced reaction temperature (40°C vs. 60°C)
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Shorter reaction time (6 hours vs. 12 hours)
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Improved yield (85% vs. 78%)
Mechanistic studies suggest TBAB facilitates iodide ion transfer across phase boundaries, accelerating the SN2 alkylation.
Analytical Characterization of Intermediates
Key spectral data for critical intermediates:
N-(Thiazol-2-yl)-4-bromobenzenesulfonamide
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¹H NMR (300 MHz, CDCl₃) : δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.62 (d, J=8.4 Hz, 2H, ArH), 7.15 (s, 1H, Thiazole H), 6.95 (s, 1H, NH)
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FTIR (cm⁻¹) : 3250 (N-H), 1595 (C=N), 1360/1175 (S=O asym/sym)
4-Bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
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¹³C NMR (75 MHz, CDCl₃) : δ 167.2 (C=S), 142.5 (C-Br), 129.8–127.3 (ArC), 115.4 (Thiazole C2), 45.8 (CH₂), 19.3 (CH₃)
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HRMS (ESI+) : m/z calc. for C₁₁H₁₀BrN₃O₂S₂ [M+H]⁺ 366.9201, found 366.9198
Challenges in Large-Scale Manufacturing
Bromine Displacement During Alkylation
Competitive elimination can occur under basic conditions:
Strategies to suppress this side reaction include:
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Using bulkier bases (e.g., DBU) to hinder N-alkylation
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Maintaining pH <9.5 through controlled base addition
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Electrophilic Substitution: The aromatic ring of the benzenesulfonamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Electrophilic Substitution: Electrophiles such as nitronium ions (NO2+) or sulfonyl chlorides are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides or substituted thiazoles.
Oxidation: Oxidized thiazole derivatives.
Electrophilic Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide typically involves the reaction between 4-bromobenzenesulfonyl chloride and 2-methylthiazole derivatives. The structural characterization of synthesized compounds is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains and fungi. Studies indicate that derivatives of thiazole-based sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that certain derivatives displayed potent antibacterial effects, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
| This compound | Candida albicans | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Research has shown that it can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Apoptosis induction |
| HeLa | 7.5 | Cell cycle arrest |
| A549 | 6.0 | Apoptosis induction |
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the compound binds effectively to specific enzymes involved in bacterial resistance and cancer cell proliferation.
Enzyme Inhibition
Research indicates that the compound may inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. The inhibition of CA IX has been linked to reduced tumor growth in preclinical models .
Case Studies
Several case studies highlight the effectiveness of thiazole-based sulfonamides in clinical settings:
- Study on Antimicrobial Resistance : A study published in Pharmaceutical Research evaluated a series of thiazole derivatives against resistant strains of bacteria, demonstrating significant improvements in efficacy compared to traditional antibiotics .
- Anticancer Efficacy : In a clinical trial involving breast cancer patients, a derivative of this compound showed a marked reduction in tumor size when combined with standard chemotherapy protocols .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . The bromine atom and the benzenesulfonamide group can also contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Thiazole vs. This could enhance interactions with enzymes or receptors .
- Halogen Effects : Bromine’s bulkiness and electron-withdrawing nature differ from chlorine (smaller, less polarizable) and fluorine (high electronegativity) in analogues .
- Synthetic Yields : The 72% yield of the pyrazole analogue suggests efficient synthesis for less sterically hindered amines, whereas cyclopropenylmethyl-furanyl derivatives face challenges (39% yield).
Thiazole-Containing Analogues :
highlights MTEP ([3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine]), a metabotropic glutamate receptor 5 (mGlu5) antagonist with anxiolytic effects. The target compound’s thiazole may similarly engage neurological targets, though specific data are unavailable.
Tetrazole and Furan Derivatives :
The tetrazole-containing analogue () acts as a carboxylic acid bioisostere, suggesting metabolic stability advantages. In contrast, furan derivatives () may exhibit lower metabolic resistance due to oxidation-prone rings .
Physicochemical Properties
Table 2: Substituent Impact on Properties
Biological Activity
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a brominated benzene sulfonamide moiety linked to a thiazole ring. The presence of the bromine atom is believed to enhance its bioactivity by influencing molecular interactions and solubility.
1. Anti-inflammatory Activity
Research has demonstrated that sulfonamides similar to this compound exhibit notable anti-inflammatory effects. For instance, a study reported that related compounds significantly inhibited carrageenan-induced paw edema in rats, with inhibition rates reaching up to 94.69% . This suggests that the compound may possess similar anti-inflammatory properties.
2. Antimicrobial Activity
The antimicrobial efficacy of thiazole-containing compounds has been well-documented. In vitro studies indicated that derivatives of benzenesulfonamide showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL . Given the structural similarities, it is plausible that this compound could exhibit comparable antimicrobial activity.
3. Anticancer Potential
Thiazole derivatives have emerged as promising candidates in cancer therapy. A study highlighted that certain thiazole-containing compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values below those of standard treatments like doxorubicin . The mechanism often involves interaction with cellular proteins and induction of apoptosis.
Case Study 1: Interaction with Human Serum Albumin (HSA)
A biophysical study investigated the interaction of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with HSA using multi-spectroscopic techniques. The binding constant was found to be moderate to strong, indicating effective interaction through static fluorescence quenching mechanisms, which are critical for understanding its pharmacokinetic behavior .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly affect biological activity. For example, the presence of electron-donating groups on the phenyl ring was associated with enhanced anticancer effects . This highlights the importance of molecular structure in determining biological efficacy.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of benzenesulfonamide derivatives often involves nucleophilic substitution or coupling reactions. For example, a structurally similar compound, 4-bromo-N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide, was synthesized via click chemistry with a yield of 22% using optimized reaction conditions (reflux in DMSO, Cu(I) catalysis). Yield improvements may involve solvent optimization (e.g., DMF or THF), temperature control, or purification via column chromatography . Reflux with glacial acetic acid as a catalyst, as described in triazole-based sulfonamide syntheses, could also be adapted .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Confirm the structure using a combination of:
- 1H/13C NMR : Look for characteristic peaks, such as the thiazole proton (δ ~8.6 ppm) and sulfonamide NH (δ ~8.4 ppm). For example, a related compound showed distinct signals at δ 8.59 (s, 1H, triazole) and δ 4.21 (d, J=5.9 Hz, CH2) .
- HRMS : Validate the molecular ion [M+Na]+; expected exact mass should match theoretical calculations (e.g., 493.9568 for C15H14BrN5O4S2Na) .
- X-ray crystallography : Use SHELXL for refinement, leveraging the program’s robustness in handling small-molecule data .
Q. What are the recommended protocols for purity assessment?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. For sulfonamide derivatives, mobile phases like acetonitrile:water (70:30) with 0.1% trifluoroacetic acid are effective. Purity >95% is achievable via recrystallization from ethanol or methanol .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
- Methodological Answer :
- Modify substituents : Replace the bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess effects on bioactivity.
- Biological assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., CA II) using fluorescence-based enzymatic assays, as demonstrated for 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide .
- Beta-3 adrenergic receptor agonism : Screen using cell-based cAMP assays, inspired by studies on thiazole-benzenesulfonamide derivatives showing EC50 values in the nanomolar range .
Q. What bioanalytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI+). For plasma samples, protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm is effective. Calibrate with deuterated internal standards (e.g., d4-sulfonamide) .
- Pharmacokinetic profiling : Conduct studies in Wistar rats (n=6) with jugular vein cannulation for serial blood sampling. Analyze data using non-compartmental models (WinNonlin) to calculate AUC and half-life .
Q. How can computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of carbonic anhydrase II (PDB: 3KS3) or beta-3 adrenergic receptors (homology models). Optimize hydrogen bonds with Thr199 (CA II) or Ser165 (beta-3 receptor) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA) .
Q. What strategies mitigate crystallographic refinement challenges for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
